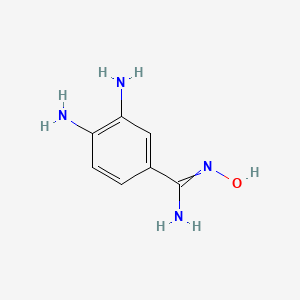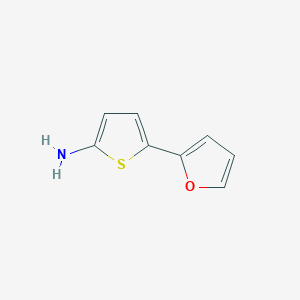
3-amino-5-chloro-4-methyl-2(1H)-Pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-cloro-4-metil-2(1H)-piridinona: es un compuesto orgánico heterocíclico con una estructura central de piridinona. Este compuesto se caracteriza por la presencia de un grupo amino en la tercera posición, un átomo de cloro en la quinta posición y un grupo metilo en la cuarta posición. El anillo de piridinona es un anillo de seis miembros que contiene un átomo de nitrógeno y un grupo ceto en la segunda posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-amino-5-cloro-4-metil-2(1H)-piridinona se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de precursores adecuados bajo condiciones controladas. Por ejemplo, comenzando con 3-amino-4-metilpiridina, se puede llevar a cabo una cloración utilizando cloruro de tionilo para introducir el átomo de cloro en la quinta posición. La oxidación posterior utilizando un agente oxidante como el permanganato de potasio puede producir la estructura de piridinona deseada.
Métodos de producción industrial: En un entorno industrial, la producción de 3-amino-5-cloro-4-metil-2(1H)-piridinona puede implicar procesos por lotes a gran escala o procesos continuos. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. Por lo general, el proceso implica el uso de materiales de partida de alta pureza y condiciones de reacción optimizadas para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo, lo que lleva a la formación de derivados de ácido carboxílico.
Reducción: La reducción del grupo ceto puede producir el alcohol correspondiente.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas, tioles y alcoholes en condiciones básicas o ácidas.
Productos principales:
Oxidación: Derivados de ácido carboxílico.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de piridinona sustituidos.
Aplicaciones Científicas De Investigación
Química: 3-amino-5-cloro-4-metil-2(1H)-piridinona se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con dianas biológicas específicas lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina: El compuesto ha mostrado promesa en estudios preclínicos como un posible tratamiento para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas. Su capacidad para modular vías biológicas es de particular interés.
Industria: En la industria de la ciencia de los materiales, se explora el 3-amino-5-cloro-4-metil-2(1H)-piridinona por su posible uso en el desarrollo de nuevos materiales con propiedades únicas, como la conductividad y la estabilidad.
Mecanismo De Acción
El mecanismo de acción del 3-amino-5-cloro-4-metil-2(1H)-piridinona implica su interacción con dianas moleculares específicas. El grupo amino puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el átomo de cloro puede participar en enlaces de halógeno. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos. La capacidad del compuesto para inhibir enzimas específicas es un aspecto clave de su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares:
3-amino-4-metil-2(1H)-piridinona: Carece del átomo de cloro en la quinta posición.
5-cloro-4-metil-2(1H)-piridinona: Carece del grupo amino en la tercera posición.
3-amino-5-cloro-2(1H)-piridinona: Carece del grupo metilo en la cuarta posición.
Singularidad: 3-amino-5-cloro-4-metil-2(1H)-piridinona es único debido a la combinación de sus grupos funcionales, que confieren reactividad química específica y actividad biológica. La presencia de los grupos amino, cloro y metilo permite una amplia gama de modificaciones químicas e interacciones, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
3-amino-5-chloro-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) |
Clave InChI |
WNDWSFOCSMZNKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)

![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)
![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)


![3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
